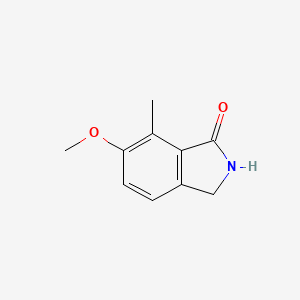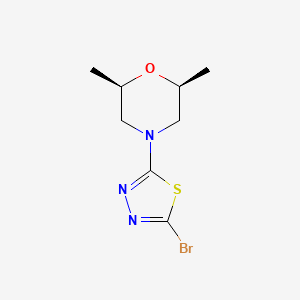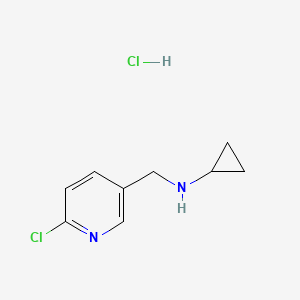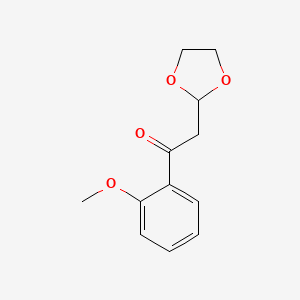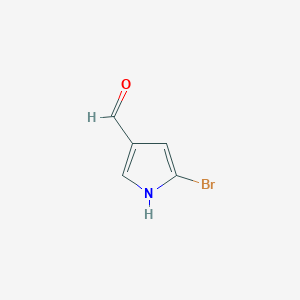
5-Bromo-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
5-Bromo-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C5H4BrNO . It has an average mass of 173.995 Da and a monoisotopic mass of 172.947617 Da .
Synthesis Analysis
The synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde can be achieved through various methods. One such method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Chemical Reactions Analysis
5-Bromo-1H-pyrrole-3-carbaldehyde has been shown to be an excellent substrate for the synthesis of hydroporphyrins . This compound is systematically converted into brominated and chlorinated derivatives by treatment with elemental bromine or chlorine gas in the presence of a base .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrole-3-carbaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 299.6±20.0 °C at 760 mmHg, and a flash point of 135.0±21.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrrole-3-carbaldehydes : 5-Bromo-1H-pyrrole-3-carbaldehyde is utilized in the efficient synthesis of functionalized pyrrole-3-carbaldehydes. This process involves a one-pot three-component reaction, using palladium-catalyzed Sonogashira coupling and silver-mediated reactions (Wu et al., 2022).
Preparation of 3-Fluoropyrroles : This compound is used in the synthesis of 3-fluoropyrroles, an important class of pyrroles with various applications. The methodology involves electrophilic alpha,alpha-difluorination and aromatization, providing new entries into 3-fluorinated pyrroles (Surmont et al., 2009).
Characterization and Analysis : Research on 5-Bromo-1H-pyrrole-3-carbaldehyde includes detailed structural characterization using techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT and thermal analysis. These studies provide insights into its molecular structure and intermolecular interactions (Barakat et al., 2017).
Hydrogen Bonding Studies : Investigations into the hydrogen bonding characteristics of molecules like 5-Bromo-1H-pyrrole-3-carbaldehyde contribute to a deeper understanding of their chemical properties. This includes examining hydrogen bonds in crystal structures to understand molecular interactions (Ali et al., 2005).
Applications in Molecular Magnetism
- Single Molecule Magnets : The compound is used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a 1D polymeric topology exhibiting single-molecule magnetic behavior, demonstrating potential in molecular magnetism (Giannopoulos et al., 2014).
Applications in Medicine and Biochemistry
Antitumor Compounds : In medicinal research, derivatives of pyrrole compounds, like those synthesized from 5-Bromo-1H-pyrrole-3-carbaldehyde, have shown promise as antitumor agents, demonstrating the potential of these compounds in cancer therapy (Jia et al., 2015).
Synthesis of Analgesic and Anti-inflammatory Agents : Derivatives synthesized from this compound have been explored for their analgesic and anti-inflammatory activities. Some derivatives exhibit significant activity, highlighting the compound's utility in developing new pharmaceutical agents (Chamakuri et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHTMDWLYWDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrole-3-carbaldehyde | |
CAS RN |
881676-32-0 | |
| Record name | 5-bromo-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)
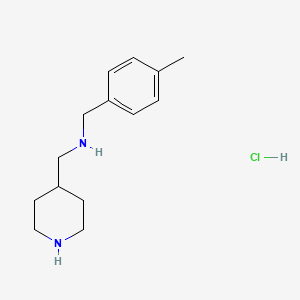
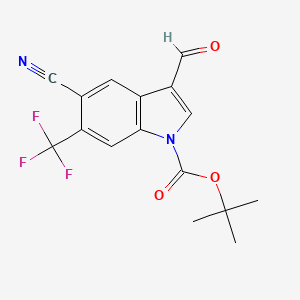
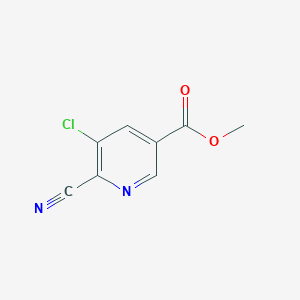
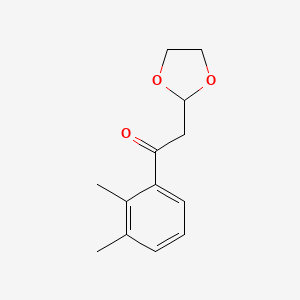
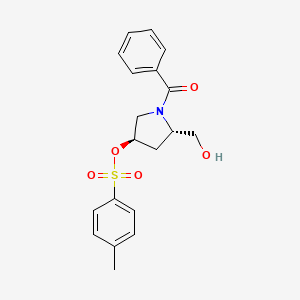
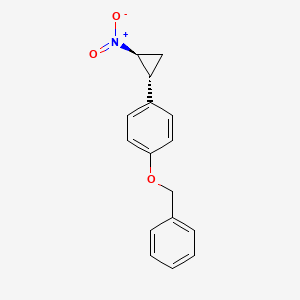
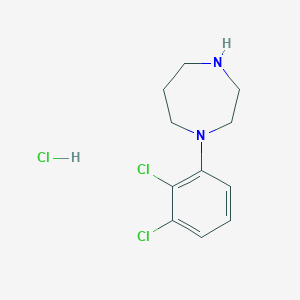
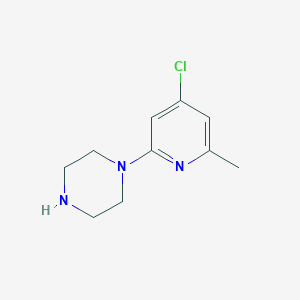
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
